(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
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Overview
Description
The compound (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a tetrazole group, and a dioxolane moiety, making it a subject of interest for researchers.
Mechanism of Action
Biochemical Pathways
The drug affects the RAAS pathway, which plays a significant role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil Methyl Ether is a prodrug that is hydrolyzed to active Olmesartan during absorption from the gastrointestinal tract . The drug exhibits several-fold higher uptake in cells and greater permeability in the intestine compared to Olmesartan . The drug’s absorption is significantly influenced by substrates/inhibitors of the OATP2B1 transport system .
Action Environment
Environmental factors such as pH can influence the action of Olmesartan Medoxomil Methyl Ether. The drug is predominantly anionic at intestinal pH, which affects its absorption . Additionally, the presence of certain substances in the environment, such as OATP2B1 substrates/inhibitors, can significantly influence the drug’s absorption and efficacy .
Biochemical Analysis
Biochemical Properties
Olmesartan Medoxomil Methyl Ether interacts with the angiotensin II receptor, specifically the AT1 subtype . This interaction prevents the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Cellular Effects
Olmesartan Medoxomil Methyl Ether affects various types of cells and cellular processes. It influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .
Molecular Mechanism
The molecular mechanism of action of Olmesartan Medoxomil Methyl Ether involves blocking all angiotensin II activity, regardless of where or how it was synthesized . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on Olmesartan have shown that it has a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Metabolic Pathways
Olmesartan Medoxomil Methyl Ether is involved in the metabolic pathways of the renin-angiotensin aldosterone system (RAAS) . It interacts with enzymes and cofactors in this system, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Olmesartan Medoxomil Methyl Ether is transported and distributed within cells and tissues. It is predominantly anionic at intestinal pH and is absorbed via the human organic anion transporting polypeptide 2B1 (OATP2B1) expressed in the small intestine .
Subcellular Localization
As a prodrug, it is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . This suggests that it may be localized in the cytoplasm where it is metabolized to its active form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the tetrazole group, and the attachment of the dioxolane moiety. Common reagents used in these reactions include imidazole, tetrazole, and dioxolane derivatives, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: shares similarities with other imidazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
896419-17-3 |
---|---|
Molecular Formula |
C30H32N6O6 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-6-9-24-31-26(30(3,4)39-5)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15H,6,9,16-17H2,1-5H3,(H,32,33,34,35) |
InChI Key |
QGIZVTPMZFDUJS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)OC |
Synonyms |
4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester; |
Origin of Product |
United States |
Q1: What is the significance of synthesizing Olmesartan Medoxomil Methyl Ether?
A1: Olmesartan Medoxomil Methyl Ether (2) is a potential impurity of Olmesartan Medoxomil (1), a medication used to treat hypertension. [] Understanding the synthesis of potential impurities is crucial for several reasons:
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